molecular formula C21H26N2O4S B11124110 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide

4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide

Cat. No.: B11124110
M. Wt: 402.5 g/mol
InChI Key: DMLQDNGMFQWELS-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, which is known for its biological and pharmacological properties. The compound’s structure includes a benzenesulfonamide group, which is often associated with antibacterial and diuretic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O4S/c1-3-11-22-28(25,26)19-8-9-20(16(2)13-19)27-15-21(24)23-12-10-17-6-4-5-7-18(17)14-23/h4-9,13,22H,3,10-12,14-15H2,1-2H3

InChI Key

DMLQDNGMFQWELS-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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